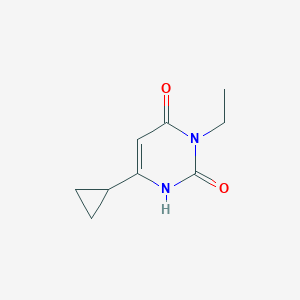

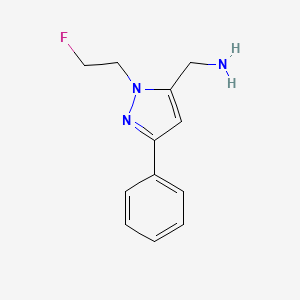

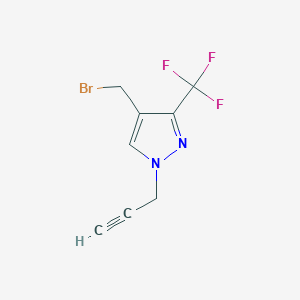

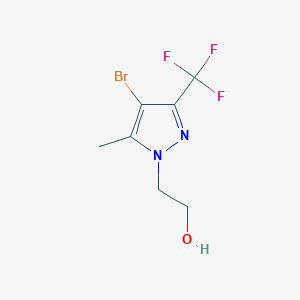

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

説明

“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . The ethyl group is a common functional group in organic chemistry, consisting of a two-carbon chain .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of pyrazole derivatives can involve multi-component reactions (MCRs), which are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis

The molecular structure of “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” is likely to be complex due to the presence of multiple functional groups and aromatic rings. The thiophene ring is a five-membered ring with one sulfur atom . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” could be diverse, depending on the reaction conditions and the other reactants involved. Thiophene derivatives are known to participate in a variety of reactions, including condensation reactions . Pyrazole derivatives can also participate in a variety of reactions, including multi-component reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” would depend on its specific structure. For instance, the presence of the thiophene and pyrazole rings could confer aromaticity and potentially influence its solubility, stability, and reactivity .科学的研究の応用

Corrosion Inhibition

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide: may serve as a corrosion inhibitor due to the presence of the thiophene moiety. Thiophene derivatives are known to form a protective layer on metals, preventing oxidation and corrosion . This application is crucial in industrial chemistry where long-term durability of metal components is essential.

Organic Semiconductor Development

The compound’s thiophene component can be utilized in the development of organic semiconductors . Thiophene-based molecules are prominent in advancing organic semiconductor technology, which is pivotal for creating more efficient electronic devices .

Fabrication of OLEDs

Thiophene derivatives, such as the one , are instrumental in the fabrication of organic light-emitting diodes (OLEDs) . These materials enable the production of high-quality display and lighting technologies .

Pharmacological Properties

Given the biological activity of thiophene derivatives, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide could exhibit various pharmacological properties. It might show potential as an anticancer , anti-inflammatory , or antimicrobial agent, among other therapeutic uses .

Organic Field-Effect Transistors (OFETs)

The compound’s structure suggests its application in the creation of OFETs . Thiophene-based molecules have a significant role in the advancement of OFETs, which are critical components in modern electronics .

Anti-Atherosclerotic Properties

Thiophene derivatives have been associated with anti-atherosclerotic properties . Therefore, this compound might contribute to the development of treatments for atherosclerosis, a leading cause of heart disease .

作用機序

将来の方向性

The future directions for research on “1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide” could be diverse, given the wide range of potential applications for thiophene and pyrazole derivatives . These could include further studies on its synthesis, properties, and potential applications in various fields such as medicinal chemistry, materials science, and others.

特性

IUPAC Name |

1-ethyl-3-thiophen-2-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-14-6-7(10(11)12)9(13-14)8-4-3-5-15-8/h3-6H,2H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNSSCMEJAFBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CS2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。